N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 3-methylphenyl group at position 3 and a 3,4-diethoxyphenethylamine moiety at position 5. Key physicochemical properties include:
- Molecular Formula: C₂₉H₃₁N₅O₂
- Molecular Weight: 467.6 g/mol
- XLogP3: 6.1 (indicative of high lipophilicity)
- Topological Polar Surface Area (TPSA): 73.6 Ų .
Its synthesis likely involves cyclization strategies similar to those reported for related triazoloquinazoline derivatives .
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-4-34-24-14-13-20(18-25(24)35-5-2)15-16-29-27-22-11-6-7-12-23(22)33-28(30-27)26(31-32-33)21-10-8-9-19(3)17-21/h6-14,17-18H,4-5,15-16H2,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFLOMIIJITXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC(=C5)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the Quinazoline Moiety: This step involves the fusion of the triazole ring with a quinazoline derivative under specific reaction conditions.
Introduction of Substituents: The ethoxy and methylphenyl groups are introduced through substitution reactions, often using reagents like ethyl iodide and methylphenyl halides.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly through the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazoline oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring.
Substitution: The ethoxy and methylphenyl groups can be substituted with other functional groups using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE exhibits potential biological activity due to its complex structure. It may serve as a lead compound in drug development targeting various diseases. Research has indicated that compounds with similar structures can interact with biological targets such as enzymes and receptors, leading to therapeutic effects.
Case Study: Anticancer Activity
A study focusing on triazoloquinazolines revealed their potential as anticancer agents. The mechanism involves inhibition of specific kinases involved in cancer cell proliferation. The unique binding affinity of this compound could be explored further in preclinical trials to assess its efficacy against various cancer types.
Material Science
The electronic properties of the triazoloquinazoline core make it suitable for applications in organic electronics and photonics. The compound can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its ability to facilitate charge transport.
Case Study: Organic Electronics
Research has demonstrated that derivatives of triazoloquinazolines can improve the efficiency of OLEDs by enhancing light emission properties. The incorporation of this compound into device architectures could lead to advancements in display technologies.
Chemical Biology
This compound can act as a molecular probe for studying biological pathways and interactions due to its potential binding affinity to specific targets. Its application in chemical biology allows researchers to dissect complex cellular mechanisms.
Case Study: Target Identification
A recent investigation utilized compounds similar to N-[2-(3,4-DIETHOXY-PHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE to identify novel protein interactions in cancer cells. This approach aids in understanding the signaling pathways involved in tumorigenesis.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with molecular targets, such as enzymes or receptors. The triazole and quinazoline moieties may facilitate binding to active sites, leading to inhibition or activation of specific biological pathways. The ethoxy and methylphenyl groups can enhance the compound’s solubility and membrane permeability, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs and Their Properties
The following table compares the target compound with structurally related triazoloquinazoline derivatives:
*Estimated based on methoxy-to-ethoxy substitution trends.
†Approximated based on sulfonyl and methoxy substituents.
Structural and Functional Insights
Substituent Effects on Lipophilicity and Bioavailability
- Diethoxy vs. Dimethoxy Groups : The target compound’s 3,4-diethoxy substituents contribute to its higher XLogP3 (6.1) compared to the dimethoxy analog (XLogP3 ~5.4). This increased lipophilicity may enhance blood-brain barrier penetration but could reduce aqueous solubility .
- Sulfonyl Derivatives : Analogs with sulfonyl groups (e.g., ) exhibit higher TPSA values (~95 Ų), suggesting reduced membrane permeability but improved solubility in polar environments.
Positional Isomerism
- The 3-methylphenyl substituent in the target compound contrasts with the 4-methylphenyl isomer (CAS: 866844-66-8, ). Positional differences in aryl groups can significantly alter steric interactions with biological targets, though specific data on binding affinities are lacking.
Heterocyclic Core Modifications
- Modifications such as sulfonyl or chloro substitutions (e.g., ) may tune electronic properties for specific target engagement.
Biological Activity
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a compound belonging to the quinazoline family, which has shown significant biological activity in various studies. This article aims to summarize its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by relevant data and research findings.
The molecular formula of the compound is , with a molecular weight of 501.58 g/mol. The structure includes a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinazoline derivatives. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
- Case Study : A study published in Molecules demonstrated that derivatives of quinazoline exhibited IC50 values ranging from 0.5 to 10 µM against human tumor cell lines such as HepG2 and A549. The mechanism of action was attributed to the inhibition of topoisomerase II activity and induction of apoptosis in cancer cells .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with a quinazoline structure have been reported to exhibit anti-inflammatory properties.
- Research Findings : A study indicated that similar compounds reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages. The anti-inflammatory effect was correlated with the inhibition of NF-kB signaling pathways .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored extensively. Research indicates that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.
- Data Table: Antimicrobial Activity
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Candida albicans | 16 µg/mL |
This table illustrates the varying degrees of antimicrobial effectiveness among different derivatives .
The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:
- Topoisomerase Inhibition : Similar compounds have been shown to interfere with DNA replication by inhibiting topoisomerase enzymes.
- Cytokine Modulation : The compound may modulate immune responses by affecting cytokine production.
- Membrane Disruption : Antimicrobial activity may result from the disruption of microbial cell membranes.
Q & A
Q. What are the standard synthetic routes for preparing N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
The synthesis typically involves multi-step reactions, starting with the preparation of a quinazoline core followed by triazole ring formation. Key steps include nucleophilic substitution (e.g., coupling a triazole precursor to the quinazoline scaffold) and functionalization of the 3,4-diethoxyphenyl ethyl group. Solvents like DMF or DMSO and catalysts such as K₂CO₃ are often used . For analogous triazoloquinazolines, refluxing ethanol or dioxane with amines (e.g., methylamine or cyclohexylamine) at 70–100°C for 24–72 hours is common, followed by purification via column chromatography .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Structural validation relies on spectroscopic and analytical techniques:
- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments (e.g., diethoxy groups at δ ~1.3–4.0 ppm, methylphenyl protons at δ ~2.3–7.5 ppm) .
- Mass spectrometry (LC-MS) : To confirm molecular weight (e.g., m/z values matching calculated [M+H]⁺) .
- X-ray crystallography : For definitive 3D structural analysis, as demonstrated for related triazoloquinazolines .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening should focus on:
- Enzyme inhibition assays : Target kinases or receptors based on structural analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives with anticancer activity ).
- Cytotoxicity studies : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays.
- Solubility and stability tests : In PBS or simulated physiological conditions to guide formulation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
Yield optimization may involve:
- Design of Experiments (DoE) : Bayesian optimization algorithms to explore parameter spaces (e.g., temperature, solvent ratios, catalyst loading) .
- Alternative catalysts : Transition metals (e.g., Pd/Cu for coupling reactions) or organocatalysts to reduce side products.
- Microwave-assisted synthesis : To accelerate reaction times and improve selectivity .
Q. How should contradictory data in biological activity studies be addressed?
Contradictions (e.g., varying IC₅₀ values across studies) require:
- Dose-response revalidation : Ensure consistency in assay protocols (e.g., cell passage number, incubation time).
- Metabolite profiling : Check for compound degradation or active metabolites via HPLC-MS .
- Target engagement assays : Use techniques like thermal shift assays to confirm direct binding to proposed targets .
Q. What computational methods are suitable for studying its structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : To model electronic properties (e.g., HOMO/LUMO energies) and predict reactivity .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets .
- QSAR models : Train machine learning algorithms using bioactivity data from analogs to prioritize structural modifications .
Q. What advanced analytical techniques are critical for assessing purity in complex matrices?
- High-resolution LC-MS/MS : To detect trace impurities (<0.1%) and degradation products .
- 2D NMR (e.g., HSQC, COSY) : Resolve overlapping signals in crowded spectra .
- Elemental analysis : Validate C/H/N ratios against theoretical values (e.g., ±0.3% tolerance) .
Methodological Considerations
Q. What safety protocols are essential when handling this compound in the lab?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Storage : In airtight containers at –20°C, away from ignition sources (P210 code) .
Q. How can researchers design experiments to explore its mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
